

Optimizing the Therapeutic Dose of ¹³¹I-MIP-1095: A Technical Support Guide

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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the therapeutic dose of ¹³¹I-MIP-1095. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is ¹³¹I-MIP-1095 and what is its mechanism of action?

A1: ¹³¹I-MIP-1095 is a radiopharmaceutical agent designed for targeted radionuclide therapy of prostate cancer. It consists of two key components:

- **MIP-1095:** A small molecule, urea-based ligand that specifically binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of malignant prostate cancer cells.
- **Iodine-131 (131I):** A radioisotope that emits beta particles and gamma radiation.

The mechanism of action involves the **MIP-1095** moiety selectively delivering the cytotoxic ¹³¹I payload to PSMA-expressing cancer cells.^{[1][2]} Upon binding to PSMA, ¹³¹I-MIP-1095 is internalized by the cancer cell, leading to the emission of beta particles that cause DNA damage and ultimately cell death.^[3]

Q2: What are the primary off-target organs for **¹³¹I-MIP-1095** uptake?

A2: Dosimetry studies have identified the salivary glands, liver, and kidneys as the organs receiving the highest absorbed radiation doses after the tumor itself.[4][5][6] High uptake is also observed in the lacrimal glands.[4][5]

Q3: What are the most common adverse events observed in clinical trials?

A3: The most frequently reported adverse events are generally mild to moderate and include thrombocytopenia, anemia, leukopenia, and dry mouth (xerostomia).[7][8] Hematological toxicities are a key consideration in dose optimization.[9]

Q4: What is the recommended starting dose for clinical studies?

A4: Phase 1 dose-escalation studies have investigated doses ranging from 50 mCi to 75 mCi. [7] The optimal therapeutic dose is still under investigation and should be determined based on patient-specific dosimetry and risk-benefit assessment.

Q5: How can off-target radiation to the salivary glands be minimized?

A5: To reduce radiation-induced damage to the salivary glands, patients may be administered lemon juice and ice packs over the parotid and submandibular glands during and after the infusion of **¹³¹I-MIP-1095**. [4]

Troubleshooting Guides

Radiolabeling and Quality Control

Issue	Potential Cause	Troubleshooting Steps
Low Radiolabeling Yield (<50%)	Inefficient iododestannylation of the precursor.	- Ensure the use of acidic and oxidizing conditions. - Verify the quality and purity of the trimethylstannyl precursor. - Check the activity and purity of the Sodium Iodide-131.
Low Radiochemical Purity (<95%)	Incomplete reaction or formation of impurities.	- Optimize the purification step using a C18 Sep Pak column. - Ensure complete deprotection with trifluoroacetic acid. - Analyze the final product using HPLC and/or TLC to identify and quantify impurities.
Presence of Free 131I	Inefficient labeling or degradation of the labeled compound.	- Perform quality control using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify free iodide. - The acceptable limit for free iodide should be minimized as it can lead to unnecessary thyroid exposure.

Biodistribution Imaging

Issue	Potential Cause	Troubleshooting Steps
High Background Signal	Suboptimal tracer kinetics or patient-specific factors.	- Ensure adequate hydration of the patient before and after injection to promote clearance of unbound tracer. - Optimize imaging time points to allow for maximal tumor-to-background contrast.
"Halo" Artifact around Kidneys or Bladder	High tracer accumulation in the urinary system causing scatter.	- Consider the use of furosemide to promote diuresis and reduce urinary activity. - Employ advanced scatter correction algorithms during image reconstruction.[6]
Motion Artifacts	Patient movement during image acquisition.	- Immobilize the patient as much as possible during scanning. - Use motion correction software if available. - Visually inspect PET-only and maximum intensity projection (MIP) images for misregistration.[1]

Quantitative Data Summary

Dosimetry of ¹³¹I-MIP-1095 in Humans

Data from a study involving 16 patients who underwent PET/CT imaging with ¹²⁴I-MIP-1095 to estimate the dosimetry for ¹³¹I-MIP-1095.[4][5]

Organ	Mean Absorbed Dose (mSv/MBq)
Salivary Glands	3.8
Liver	1.7
Kidneys	1.4
Red Marrow	0.37

Phase 1 Clinical Trial Results (Dose-Escalation Study)

Data from a study involving 9 subjects with metastatic castration-resistant prostate cancer (mCRPC).[7]

Cohort	Administered Activity	Number of Patients	Key Adverse Events (Grade 1-2)	PSA Response (≥50% decline)
1	50 mCi	3	Thrombocytopenia, anemia, leukopenia, dry mouth	1 of 3 (33.3%)
2	75 mCi	2	Thrombocytopenia, anemia, leukopenia, dry mouth	Not specified

Phase 2 Clinical Trial Efficacy

Data from a single-arm study of heavily-pretreated mCRPC patients.[9]

Metric	Result
Number of Patients	9
PSA Decrease >50%	6 of 9 patients
Median Overall Survival	10.3 months
Median Progression-Free Survival	5.4 months
Grade \geq 3 Adverse Events	4 of 9 patients (most frequent: thrombocytopenia and anemia)

Experimental Protocols

Radiolabeling of MIP-1095 with Iodine-131

Objective: To radiolabel the **MIP-1095** precursor with Iodine-131.

Materials:

- Trimethylstannyl precursor of **MIP-1095**
- Sodium Iodide-131 (Na¹³¹I)
- Acidic oxidizing agent
- C18 Sep Pak columns
- Trifluoroacetic acid (TFA)
- HPLC system with a radioactivity detector
- Thin-Layer Chromatography (TLC) system

Methodology:

- Iododestannylation: The radiolabeling is achieved through an iododestannylation reaction. The trimethylstannyl precursor of **MIP-1095** is reacted with Sodium Iodide-131 under acidic

and oxidizing conditions. This reaction substitutes the trimethylstannyl group with ^{131}I , forming the ^{131}I -labeled tri-tert-butyl ester of **MIP-1095**.

- **Purification:** The resulting ^{131}I -labeled intermediate is purified using C18 Sep Pak columns to remove unreacted ^{131}I and other impurities.
- **Deprotection:** The purified intermediate undergoes deprotection with trifluoroacetic acid to remove the tert-butyl protecting groups, yielding the final ^{131}I -**MIP-1095** compound.
- **Quality Control:** The final product's radiochemical purity is assessed using HPLC and/or TLC. The radiochemical purity should be >95%.

Quality Control of ^{131}I -MIP-1095

Objective: To ensure the purity and identity of the final radiolabeled product before administration.

Parameters:

- **Radiochemical Purity (RCP):** The percentage of the total radioactivity in the form of ^{131}I -**MIP-1095**.
 - **Method:** HPLC or TLC.
 - **Acceptance Criteria:** >95%.
- **Radionuclidic Purity:** The proportion of the total radioactivity that is from ^{131}I .
 - **Method:** Gamma spectroscopy.
 - **Acceptance Criteria:** To be defined based on regulatory guidelines, with specific limits for contaminants like Iodine-124.
- **Presence of Free ^{131}I :**
 - **Method:** TLC.
 - **Acceptance Criteria:** To be minimized, typically <5%.

- Sterility and Endotoxin Levels:
 - Method: Standard microbiological testing.
 - Acceptance Criteria: Must meet pharmacopeial standards for injectable radiopharmaceuticals.

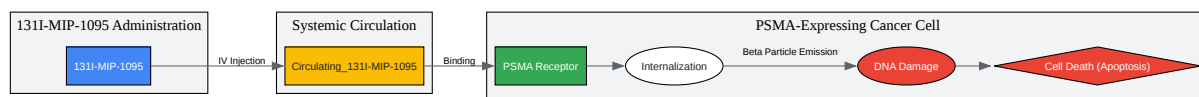
Biodistribution and Dosimetry Study Protocol

Objective: To determine the in-vivo distribution of **¹³¹I-MIP-1095** and calculate the radiation absorbed doses in various organs.

Methodology:

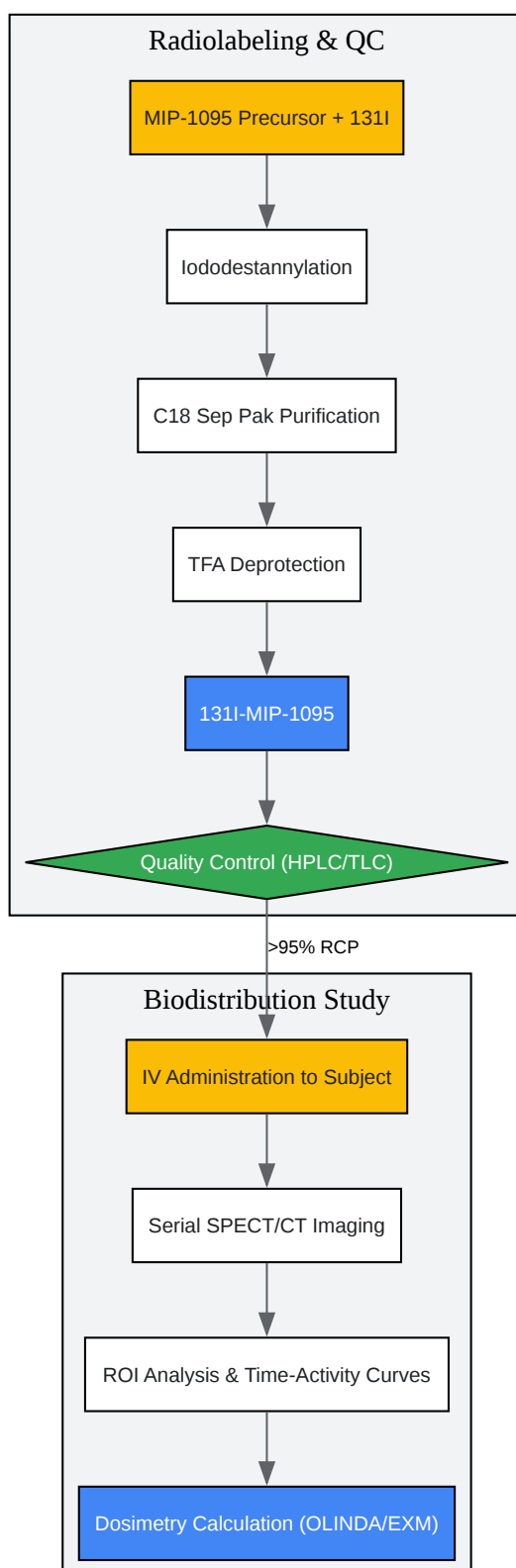
- Patient Preparation: Patients should be well-hydrated. Thyroid uptake of free ¹³¹I can be blocked by administering a stable iodine solution (e.g., Lugol's solution) or potassium perchlorate prior to the injection of **¹³¹I-MIP-1095**.[\[4\]](#)
- Administration: **¹³¹I-MIP-1095** is administered intravenously.
- Imaging: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).[\[5\]](#)
- Data Analysis:
 - Regions of interest (ROIs) are drawn around tumors and normal organs on the images at each time point.
 - The percentage of injected activity in each ROI is calculated.
 - Time-activity curves are generated for each organ.
 - Residence times are calculated from the time-activity curves.
 - Dosimetry calculations are performed using software such as OLINDA/EXM to determine the absorbed radiation dose in each organ.[\[5\]](#)

Visualizations



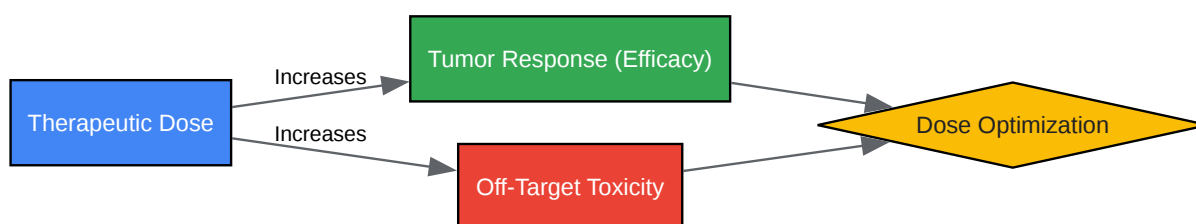
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Caption: Mechanism of action of 131I-MIP-1095.



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Caption: Experimental workflow for ^{131}I -MIP-1095.



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Caption: Dose optimization logic for **¹³¹I-MIP-1095**.

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